Glufosinate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glufosinate has been reported in Streptomyces hygroscopicus and Streptomyces viridochromogenes with data available.
Glufosinate or its ammonium salt DL-phosphinothricin is an active ingredient in several nonselective systemic herbicides such as Basta, Rely, Finale, Ignite, Challenge, and Liberty. It interferes with the glutamine biosynthetic pathway that binds to the glutamate site of the enzyme. Glufosinate-treated plants die due to a buildup of ammonia and a cessation of photosynthesis due to lack of glutamine.
Glufosinate
CAS No.: 51276-47-2
Cat. No.: VC20745955
Molecular Formula: C5H12NO4P
Molecular Weight: 181.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51276-47-2 |
|---|---|
| Molecular Formula | C5H12NO4P |
| Molecular Weight | 181.13 g/mol |
| IUPAC Name | 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid |
| Standard InChI | InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10) |
| Standard InChI Key | IAJOBQBIJHVGMQ-UHFFFAOYSA-N |
| Isomeric SMILES | CP(=O)(CC[C@H](C(=O)O)N)O |
| Canonical SMILES | CP(=O)(CCC(C(=O)O)N)O |
| Colorform | White to light yellow crystalline powder |
| Melting Point | 215 °C |
Introduction
Chemical Identity and Physical Properties
Glufosinate ammonium represents the most common salt form of glufosinate used in commercial applications. Its distinctive physicochemical properties contribute significantly to its effectiveness as a herbicide while also determining its environmental fate and potential human exposure pathways.
Physicochemical Profile
Glufosinate ammonium exhibits high water solubility while remaining non-volatile, characteristics that fundamentally influence its application methods and environmental behavior. As a synthetic compound with a specific molecular structure, it demonstrates particular chemical properties that enable its herbicidal action.
Table 1: Physicochemical Properties of Glufosinate Ammonium
| Parameter | Value |
|---|---|
| Vapor pressure at 25°C (mPa) | 0.031 |
| Dissociation constant, pKa | 9.15 |
| Octanol/water partition coefficient (Log KOW) | -4.01 |
| UV/visible absorption spectrum (nm) | >190 |
The notably low vapor pressure (0.031 mPa) confirms glufosinate ammonium's non-volatile nature, significantly reducing potential for atmospheric transport and inhalation exposure . Its dissociation constant of 9.15 indicates it functions as a weak acid, affecting its behavior in different pH environments . The highly negative octanol/water partition coefficient (-4.01) demonstrates its strong hydrophilic character, suggesting limited potential for bioaccumulation but high mobility in aqueous environments .
Mechanistic Understanding and Mode of Action
Glufosinate's herbicidal efficacy stems from its sophisticated biological interactions within plant systems, which have been elucidated through extensive research.
Primary Mode of Action
The compound primarily operates by inhibiting glutamine synthetase (GS), a critical enzyme responsible for nitrogen metabolism in plants . This inhibition disrupts the plant's ability to detoxify ammonia and synthesize essential amino acids, ultimately leading to metabolic dysfunction and plant death.
Secondary Mechanisms and Oxidative Damage
Recent scientific investigations have revealed that glufosinate's rapid herbicidal action extends beyond simple GS inhibition. Research demonstrates that its fast-acting properties are triggered by the accumulation of reactive oxygen species (ROS), with this process showing strong light dependency . No visual symptoms or ROS formation occur in dark conditions, highlighting the photochemical aspects of its toxicity mechanism.
The inhibition of GS by glufosinate triggers multiple metabolic disruptions, including:
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Accumulation of ammonia, a phytotoxic compound at elevated concentrations
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Buildup of photorespiratory pathway metabolites (glycolate and glyoxylate)
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Depletion of critical intermediates including glycine, serine, hydroxypyruvate, and glycerate
These metabolic alterations severely impact plant photosynthetic capacity and energetic status. Glufosinate fundamentally disrupts the balance between ROS generation and scavenging within plant cells. While antioxidant enzymes (superoxide dismutase, catalase, ascorbate peroxidase, and glutathione reductase) increase activity following exposure, they become overwhelmed in light conditions, leading to oxidative damage . The electron transport disruptions in photosystem II create conditions where molecular oxygen becomes the recipient of electrons, generating damaging ROS that initiate lipid peroxidation and cellular destruction .
Human Poisoning Data and Risk Factors
Clinical case reports provide valuable real-world data on glufosinate toxicity in humans, complementing laboratory animal studies.
Epidemiological Findings
A comprehensive retrospective analysis of glufosinate poisoning cases in Taiwan (1993-2010) identified 131 patients with documented exposure . Among 115 patients with oral exposure, manifestations ranged from asymptomatic (25 cases) to severe toxicity involving gastrointestinal, neurological, cardiovascular, and respiratory systems . Seven patients (6.1%) experienced fatal outcomes following deliberate glufosinate ingestion .
Dose-Response Relationship and Risk Modifiers
Clinical investigations have established a clear dose-response relationship, with median ingested doses of 30.4 grams (interquartile range 18.5-45.6 grams) in severe/fatal cases compared to 6.8 grams (interquartile range 3.7-16.2 grams) in non-severe cases (p<0.001) . Multivariate analysis identified several independent risk factors for severe toxicity development:
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Advanced age (≥61 years): adjusted OR 4.9, 95% CI 1.3-17.9
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Higher ingested amount (≥13.9 grams): adjusted OR 25.2, 95% CI 4.8-132.5
Interestingly, concomitant ethanol consumption demonstrated a protective effect (adjusted OR 0.1, 95% CI <0.1-0.5), suggesting potential interactions between glufosinate metabolism and ethanol . These findings emphasize that while glufosinate generally demonstrates low toxicity under normal agricultural use conditions, significant health consequences can occur with high-dose exposures, particularly in vulnerable populations.
Regulatory Status and Recent Developments
The regulatory landscape for glufosinate continues to evolve globally, reflecting ongoing scientific assessment and changing policy approaches.
European Union Regulatory Position
In the European Union, glufosinate's approval as an active substance expired on July 31, 2018 . Although renewal application had been initiated, it was withdrawn before the completion of the Renewal Assessment Report by German regulatory authorities . Consequently, glufosinate is no longer approved for agricultural use within the EU.
In December 2024, the European Food Safety Authority (EFSA) issued a call for additional data to address residue and toxicological data gaps for glufosinate, with submissions due by April 10, 2025 . This initiative forms part of an updated Maximum Residue Level (MRL) risk assessment in accordance with Article 43 of Regulation (EC) No 396/2005 .
United States Regulatory Status
The United States Environmental Protection Agency proposed registration of several glufosinate-P and glufosinate-P-ammonium products for manufacturing and commercial distribution in May 2024 . These products are intended for weed control in both non-tolerant and glufosinate-resistant crops including corn, sweet corn, soybean, cotton, and canola .
As part of this registration process, the EPA released draft biological evaluations under the Endangered Species Act to assess potential impacts on protected species and critical habitats . Following public comment periods and finalization of these evaluations, the EPA will determine whether consultation with wildlife agencies is required before final registration decisions .
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